4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Biological Activity
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features enable it to interact with various biological targets, making it a subject of interest for exploring its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O4S, and it has a molecular weight of 484.6 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzothiazole moiety, contributing to its diverse chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C22H28N4O4S |
Molecular Weight | 484.6 g/mol |
CAS Number | 955244-30-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity or receptor binding, leading to various biological responses. The sulfonyl and piperidine groups are thought to facilitate interactions through hydrogen bonding and hydrophobic effects.
Antiviral Properties
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related molecules have shown inhibition of viral replication in cell culture models, particularly against coronaviruses like SARS-CoV and MERS-CoV. Compounds that inhibit viral entry or replication pathways could be explored further for therapeutic applications against viral infections .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. The benzothiazole moiety is often associated with anticancer activity due to its ability to interact with DNA or cellular signaling pathways .
Antimicrobial Effects
The potential antimicrobial activity of this compound has also been noted. The presence of the piperidine ring and sulfonyl group may enhance interactions with bacterial enzymes or cell membranes, leading to inhibitory effects on bacterial growth. Further investigations are warranted to establish its efficacy against specific microbial strains .
Study 1: Antiviral Screening
In a screening study involving FDA-approved compounds, several derivatives were identified that inhibited MERS-CoV replication at low micromolar concentrations (EC50 values ranging from 3 to 8 μM). This highlights the potential for compounds structurally related to this compound to serve as antiviral agents .
Study 2: Anticancer Mechanisms
A recent investigation into related benzothiazole derivatives revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings suggest that the incorporation of similar structural elements into new compounds could enhance anticancer efficacy .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-2-16-7-5-6-14-24(16)29(26,27)17-12-10-15(11-13-17)20(25)23-21-22-18-8-3-4-9-19(18)28-21/h10-13,16H,2-9,14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWODHPYLQLWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.